molecular formula C26H28N2O2S B4045992 (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione

(4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione

Cat. No.: B4045992
M. Wt: 432.6 g/mol
InChI Key: CBUQOFTVUASVPP-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a methanethione moiety attached to a dimethoxyphenyl group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione typically involves multi-step organic reactions. One common method includes the reaction of benzhydrylpiperazine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

The compound has shown potential in biological studies, particularly as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a potential therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanone
  • (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanol
  • (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methane

Uniqueness

Compared to similar compounds, (4-Benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione stands out due to the presence of the thione group. This functional group imparts unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-29-22-13-14-23(24(19-22)30-2)26(31)28-17-15-27(16-18-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUQOFTVUASVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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